Cas no 1174-83-0 (Phosphorothioic acid,O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester (9CI))

1174-83-0 structure
Nome del prodotto:Phosphorothioic acid,O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester (9CI)
Phosphorothioic acid,O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphorothioic acid,O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester (9CI)
- [4-(4-dimethoxyphosphinothioyloxyphenyl)sulfonylphenoxy]-dimethoxy-sulfanylidene-λ<sup>5</sup>-phosphane
- American cyanamid CL-43913
- [4-(4-dimethoxyphosphinothioyloxyphenyl)sulfonylphenoxy]-dimethoxy-sulfanylidene-lambda5-phosphane
- AC 43913
- American cyanamid E.I. 43,913
- American cyanamid AC 43,913
- O,O,O',O'-Tetramethyl O,O'-[sulfonyldi(4,1-phenylene)] bis(phosphorothioate)
- Phosphorothioic acid, O,O'-(sulfonyldi-1,4-phenylene) O,O,O',O'-tetramethyl ester
- AC-43913
- AI3-27161
- Phosphorothioic acid, O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester
- E.I. 43,913
- ENT 27,161
- O,O'-(Sulfonyldi-1,4-phenylene) O,O,O',O'-tetramethyl diphosphorothioate
- American cyanamid AC-43913
- DTXSID40922414
- O,O,O',O'-tetramethyl O,O'-(sulfonylbis(4,1-phenylene)) bis(phosphorothioate)
- BRN 2193085
- Phosphorothioic acid, O,O'-(sulfonyldi-p-phenylene) O,O,O',O'-tetramethyl ester
- 1174-83-0
- AKOS040747745
-
- Inchi: InChI=1S/C16H20O8P2S3/c1-19-25(27,20-2)23-13-5-9-15(10-6-13)29(17,18)16-11-7-14(8-12-16)24-26(28,21-3)22-4/h5-12H,1-4H3
- Chiave InChI: ZFHDDQUVNSDLLJ-UHFFFAOYSA-N
- Sorrisi: COP(OC1C=CC(S(C2C=CC(OP(OC)(=S)OC)=CC=2)(=O)=O)=CC=1)(=S)OC
Proprietà calcolate
- Massa esatta: 497.9797
- Massa monoisotopica: 497.97955511g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 29
- Conta legami ruotabili: 10
- Complessità: 640
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: niente
- Conta Tautomer: niente
- Carica superficiale: 0
- Superficie polare topologica: 162Ų
Proprietà sperimentali
- PSA: 89.52
Phosphorothioic acid,O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester (9CI) Letteratura correlata
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
1174-83-0 (Phosphorothioic acid,O,O'-(sulfonyldi-4,1-phenylene) O,O,O',O'-tetramethyl ester (9CI)) Prodotti correlati
- 2248309-57-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-2-carboxylate)
- 866848-27-3(4-(azepan-1-yl)-6-methyl-3-(4-methylbenzenesulfonyl)quinoline)
- 91616-69-2(N-{2-4-(2-methoxyphenyl)piperazin-1-ylethyl}benzamide)
- 1805623-35-1(2-(Bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylic acid)
- 1351618-91-1(4-tert-butyl-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}benzamide)
- 2094202-33-0(N-3-(prop-2-enamido)cyclobutylcyclobutanecarboxamide)
- 1092352-53-8(5-Bromo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile)
- 1203164-28-6(5-(furan-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide)
- 89565-68-4(Tropisetron)
- 2228582-24-7(3-(4-Chloro-3-nitrophenyl)-3-hydroxypropanenitrile)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
